2-hydrazinyl-6-methoxy-3-methylquinoline
Description
Significance of Quinoline (B57606) Scaffold in Heterocyclic Chemistry Research
The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in heterocyclic chemistry. researchgate.netfrontiersin.org Its unique structural features and ability to undergo various chemical modifications have made it a privileged scaffold in the design and synthesis of novel bioactive compounds. researchgate.netresearchgate.net The quinoline nucleus is present in a wide array of natural products and synthetic molecules exhibiting diverse pharmacological activities. nih.govbenthamdirect.com This has spurred continuous research into developing new synthetic methodologies to access functionalized quinolines, thereby expanding the chemical space for drug discovery and materials science. researchgate.net The versatility of the quinoline ring system allows for functionalization at multiple positions, influencing the electronic and steric properties of the resulting derivatives and, consequently, their biological and chemical behavior. frontiersin.org
Role of Hydrazine (B178648) and Hydrazinyl Moieties in Organic Synthesis
Hydrazine (N₂H₄) and its organic derivatives, hydrazines, are a class of compounds with significant utility in organic synthesis. wikipedia.orgnbinno.com They are known for their reactivity as nucleophiles, reducing agents, and as precursors for the synthesis of various nitrogen-containing heterocyclic compounds. nbinno.comturito.com The presence of the N-N single bond and the lone pairs of electrons on the nitrogen atoms confer unique chemical properties to these molecules. nbinno.com Hydrazinyl moieties are key components in well-known reactions such as the Wolff-Kishner reduction, which converts carbonyl groups to methylene (B1212753) groups. wikipedia.org Furthermore, they are instrumental in the construction of heterocycles like pyrazoles and triazoles. nbinno.com The versatility of hydrazine and its derivatives makes them valuable reagents in the synthesis of complex organic molecules. slideshare.net
Position of 2-Hydrazinyl-6-methoxy-3-methylquinoline within Substituted Quinoline Derivatives
This compound is a specific substituted quinoline derivative that incorporates both the quinoline scaffold and a hydrazinyl group. The substituents on the quinoline ring—a hydrazinyl group at the C-2 position, a methoxy (B1213986) group at the C-6 position, and a methyl group at the C-3 position—are expected to significantly influence its chemical properties. Nucleophilic substitution reactions on the quinoline ring often occur at the 2- and 4-positions. orientjchem.org The presence of the hydrazinyl group at the 2-position makes it a key synthon for further chemical transformations. The methoxy group at the 6-position and the methyl group at the 3-position can modulate the electron density and steric environment of the molecule. This particular substitution pattern places it within a class of compounds with potential for diverse chemical applications.
Overview of Research Directions for Hydrazinylquinolines
The synthesis of hydrazinylquinolines typically involves the reaction of a corresponding halo-substituted quinoline with hydrazine hydrate (B1144303). For instance, the synthesis of 2-hydrazinylquinoline is achieved by refluxing 2-chloroquinoline (B121035) with hydrazine monohydrate. nih.gov A similar approach can be envisioned for the synthesis of this compound, likely starting from 2-chloro-6-methoxy-3-methylquinoline (B50148). biosynth.com The resulting hydrazinylquinoline is a versatile intermediate. The hydrazinyl moiety can undergo a variety of chemical transformations, including condensation reactions with carbonyl compounds to form hydrazones, and cyclization reactions to generate fused heterocyclic systems.
The structural elucidation of this compound and related compounds relies on a combination of advanced spectroscopic techniques and computational methods. Techniques such as ¹H NMR, ¹³C NMR, COSY, and HMQC spectroscopy are crucial for determining the precise connectivity of atoms within the molecule. researchgate.netacs.org Mass spectrometry provides information on the molecular weight and fragmentation pattern. mdpi.com Computational approaches, including Density Functional Theory (DFT), are employed to understand the electronic structure, molecular orbitals, and to predict spectroscopic properties, offering insights that complement experimental data. nih.govmdpi.com
Hydrazinylquinolines, including this compound, are valuable precursors for the design and synthesis of novel molecular architectures. The reactive hydrazinyl group serves as a handle for introducing further complexity and functionality. By reacting with various electrophiles, it is possible to construct a wide range of derivatives, including Schiff bases, pyrazoles, and other fused heterocyclic systems. These new molecular architectures can be designed to possess specific electronic, optical, or biological properties, making them interesting targets for materials science and medicinal chemistry research.
Mechanistic Studies of Reactivity and Interaction
The reactivity of This compound is primarily dictated by the nucleophilic nature of the hydrazinyl group. This functionality serves as a potent binucleophile, capable of participating in a variety of condensation and cyclization reactions. Mechanistic studies, often drawing from the well-established chemistry of hydrazines and their derivatives, provide a framework for understanding and predicting the outcomes of these transformations. The presence of the electron-donating methoxy group at the 6-position and the methyl group at the 3-position can subtly influence the electronic properties of the quinoline ring system, which in turn can modulate the reactivity of the hydrazinyl moiety.
A significant area of investigation into the reactivity of hydrazinylquinolines involves their use as precursors for the synthesis of fused heterocyclic systems, such as pyrazoloquinolines and triazoloquinolines. These reactions are of considerable interest due to the broad spectrum of biological activities associated with pyrazole (B372694) and triazole derivatives.
One of the most fundamental reactions of hydrazines is the formation of hydrazones through condensation with aldehydes and ketones. Mechanistically, this reaction proceeds via nucleophilic attack of the terminal amino group of the hydrazine onto the carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone. Computational and experimental studies on similar hydrazone syntheses have highlighted the catalytic role of solvents, such as water, in facilitating the proton transfer steps involved in the dehydration process. researchgate.net
The synthesis of pyrazole derivatives from hydrazine compounds is a classic and widely studied transformation in heterocyclic chemistry. mdpi.com For a compound like This compound , the hydrazinyl group can react with 1,3-dielectrophilic reagents to form a five-membered pyrazole ring. The general mechanism involves a sequence of condensation and cyclization steps.
For instance, the reaction with a 1,3-diketone proceeds through initial condensation of the hydrazine with one of the ketone carbonyls to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the remaining amino group of the hydrazine attacks the second carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring. dergipark.org.tr The regioselectivity of this reaction, particularly with unsymmetrical 1,3-diketones, can be influenced by the steric and electronic environment of the quinoline scaffold. mdpi.com
A variety of 1,3-dielectrophiles can be employed in these reactions, each leading to differently substituted pyrazole products. The table below summarizes some of the common reactants used in pyrazole synthesis and the expected products when reacted with a hydrazinyl compound.
| Reactant Class | General Structure | Expected Pyrazole Product |
| 1,3-Diketones | R-CO-CH2-CO-R' | Substituted pyrazole |
| Acetylenic Ketones | R-C≡C-CO-R' | Substituted pyrazole |
| Chalcones | Ar-CH=CH-CO-Ar' | Substituted pyrazoline, can be oxidized to pyrazole |
| β-Ketoesters | R-CO-CH2-COOR' | Pyrazolone (B3327878) derivative |
This table illustrates the versatility of hydrazinyl compounds in the synthesis of pyrazole derivatives.
Another important facet of the reactivity of This compound is its utility in the synthesis of fused triazole rings. The 1,2,4-triazole (B32235) moiety, in particular, is a common structural motif in pharmacologically active compounds. nih.gov The synthesis of a triazole ring often involves the reaction of a hydrazine or a derivative thereof with a one-carbon synthon.
One common pathway involves the conversion of the hydrazine to a hydrazide, followed by reaction with reagents like carbon disulfide (CS2) or isothiocyanates. For example, reaction with CS2 in the presence of a base would likely form a dithiocarbazate intermediate. Subsequent treatment with hydrazine hydrate can then induce cyclization to a 4-amino-3-mercapto-1,2,4-triazole ring fused to the quinoline system. nepjol.infonih.gov
Alternatively, condensation of the hydrazine with acyl chlorides or anhydrides would yield a hydrazide. This hydrazide can then undergo cyclization under various conditions to form a triazolo[4,3-a]quinoline system. The mechanistic pathway for these cyclizations typically involves an intramolecular nucleophilic attack of the second nitrogen of the hydrazide onto the carbonyl carbon, followed by dehydration. chemistryjournal.net
The following table outlines some of the key reagents used in the synthesis of 1,2,4-triazole derivatives from hydrazines.
| Reagent | Intermediate | Expected Triazole Product |
| Formic Acid | Formylhydrazide | Fused 1,2,4-triazole |
| Carbon Disulfide / KOH | Dithiocarbazate | Fused 4-amino-3-mercapto-1,2,4-triazole |
| Isothiocyanates | Thiosemicarbazide | Fused 4-substituted-3-mercapto-1,2,4-triazole |
| Acyl Chlorides | Hydrazide | Fused 3-substituted-1,2,4-triazole |
This table demonstrates key synthetic routes to triazole derivatives from a hydrazinyl precursor.
Properties
CAS No. |
1017360-52-9 |
|---|---|
Molecular Formula |
C11H13N3O |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 2 Hydrazinyl 6 Methoxy 3 Methylquinoline
Established Synthetic Routes to 2-Hydrazinylquinolines
The synthesis of hydrazinylquinolines is most commonly achieved by introducing the hydrazine (B178648) moiety onto a pre-formed quinoline (B57606) ring system. This is typically accomplished by displacing a suitable leaving group, most often a halogen, from the 2-position of the quinoline.
Synthesis from 2-Chloroquinoline (B121035) Precursors
The reaction between a 2-chloroquinoline derivative and hydrazine is a cornerstone for the synthesis of 2-hydrazinylquinolines. The carbon atom at the 2-position of the quinoline ring is electrophilic and susceptible to attack by nucleophiles like hydrazine. wikipedia.org
The most direct method for producing 2-hydrazinylquinolines is the nucleophilic aromatic substitution of a 2-chloroquinoline with hydrazine hydrate (B1144303). mdpi.comorientjchem.org This reaction involves the displacement of the chloride ion by the hydrazine nucleophile. Studies on related chloroquinolines and other heterocyclic systems demonstrate the general applicability of this method. For instance, the synthesis of 2-chloro-3-hydrazino-6-methoxyquinoxaline (B8376068) is achieved by reacting 2,3-dichloro-6-methoxyquinoxaline (B108869) with hydrazine hydrate in ethanol (B145695), resulting in a high yield of the desired product. prepchem.com Similarly, 4-chloro-8-methylquinolin-2(1H)-one can be converted to its 4-hydrazino derivative by refluxing with hydrazine hydrate in ethanol. mdpi.com
A typical reaction involves heating the chloroquinoline precursor with an excess of hydrazine hydrate in a suitable solvent. mdpi.comprepchem.com The reaction proceeds as follows:
Step 1: Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule attacks the electron-deficient C2 carbon of the quinoline ring.
Step 2: Intermediate Formation: A transient intermediate, often a Meisenheimer complex, is formed.
Step 3: Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the quinoline ring is restored, yielding the 2-hydrazinylquinoline product.
This method is widely used due to the commercial availability of various substituted 2-chloroquinolines and the high reactivity of hydrazine hydrate as a nucleophile.
The efficiency of the nucleophilic substitution reaction is influenced by several factors, including temperature, solvent, and the presence of catalysts. Optimization of these parameters is crucial for maximizing yield and minimizing reaction time.
Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent, to overcome the activation energy barrier for the substitution. mdpi.comprepchem.com For example, the conversion of 2,3-dichloro-6-methoxyquinoxaline to its hydrazino derivative is carried out by heating under reflux for four hours. prepchem.com
Solvent: Ethanol is a commonly used solvent for this reaction, as it effectively dissolves both the quinoline precursor and hydrazine hydrate and has a suitable boiling point for reflux. mdpi.comprepchem.com Dimethylformamide (DMF) has also been employed as a solvent, particularly when higher temperatures are required. mdpi.com
Catalysis: While many of these reactions proceed without a catalyst, acid catalysis can sometimes be employed. For instance, the addition of a few drops of concentrated sulfuric acid has been reported in the synthesis of 2-chloro-3-(hydrazonomethyl)quinoline from the corresponding carbaldehyde and hydrazine hydrate. orientjchem.org
The following table summarizes typical reaction conditions found in the synthesis of hydrazinyl-substituted heterocycles from their chloro precursors.
| Precursor | Reagent | Solvent | Temperature | Time | Yield | Reference |
| 2,3-Dichloro-6-methoxyquinoxaline | Hydrazine hydrate | Ethanol | Reflux | 4 hours | 97% | prepchem.com |
| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | Ethanol | Reflux | 4 hours | - | mdpi.com |
| 2-chloroquinoline-3-carbaldehyde | Hydrazine hydrate | Ethanol | Reflux | 4 hours | - | orientjchem.org |
Table 1: Examples of Reaction Conditions for Hydrazination of Chloro-Heterocycles.
Alternative Synthetic Approaches for Functionalized Hydrazinylquinolines
Beyond the direct hydrazination of chloroquinolines, other strategies focus on the initial construction of the quinoline ring with the desired functionalities or with precursors that can be readily converted to the hydrazinyl group.
A variety of classical and modern synthetic methods can be employed to construct the quinoline scaffold itself, which can then be further functionalized. nih.gov These methods offer broad flexibility in introducing substituents to the quinoline core.
Skraup and Doebner-von Miller Reactions: These are classic methods that involve the reaction of anilines with glycerol (B35011) (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) in the presence of a strong acid and an oxidizing agent to form the quinoline ring. rsc.orgmdpi.com
Conrad-Limpach-Knorr Synthesis: This method involves the condensation of anilines with β-ketoesters. Depending on the reaction conditions, it can yield either 4-hydroxyquinolines or 2-hydroxyquinolines (quinolinones). rsc.orgmdpi.com
Friedländer Annulation: This strategy involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. rsc.orgmdpi.com
Povarov Reaction: This is a [4+2] cycloaddition reaction of an aniline (B41778), an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. mdpi.commdpi.com
Ring Expansion Strategies: Novel methods, such as the Rh(II)-catalyzed reaction of indoles with halodiazoacetates, can lead to quinoline structures through a cyclopropanation-ring expansion pathway. beilstein-journals.org
These cyclocondensation reactions are powerful tools for creating a wide array of substituted quinolines, which can serve as precursors for the synthesis of compounds like 2-hydrazinyl-6-methoxy-3-methylquinoline.
The design of precursors is a critical aspect of quinoline synthesis, ensuring that the desired functional groups are either present from the start or can be introduced without interfering with the ring-forming reactions. nih.gov
The choice of a substituted aniline is a common strategy to introduce functionalities onto the benzene (B151609) portion of the quinoline ring. nih.gov For the target molecule, an aniline precursor bearing a methoxy (B1213986) group at the para-position would be used in a Skraup, Doebner-von Miller, or Conrad-Limpach synthesis to generate the 6-methoxyquinoline (B18371) core.
Functional group compatibility is also a key consideration. Some functionalities may not be stable under the harsh acidic or basic conditions of certain quinoline syntheses. For example, studies on the synthesis of substituted 4-amino-7-chloroquinolines found that ketone and nitro functionalities were incompatible with specific N-alkylation coupling conditions. scholaris.ca Similarly, the nature of the leaving group at the 2-position of the quinoline can influence subsequent reactions. It has been shown that the presence of an ethylthio group at position-2 can enable hydrazinolysis, whereas a chloro group at the same position might be less reactive under certain conditions, highlighting the importance of the leaving group in nucleophilic substitution reactions. mdpi.com
Synthesis of this compound: Specific Considerations
The successful synthesis of this compound hinges on the careful execution of two key transformations: the formation of the 2-chloro-6-methoxy-3-methylquinoline (B50148) intermediate and its subsequent reaction with hydrazine.
The essential precursor, 2-chloro-6-methoxy-3-methylquinoline, is typically synthesized via a cyclization reaction, with the Vilsmeier-Haack reaction being a common and effective method. nih.gov This reaction constructs the quinoline ring system from an appropriately substituted anilide.
The process generally begins with an acetanilide (B955) derivative. For the target precursor, the logical starting material is an N-acylated derivative of 4-methoxyaniline. The Vilsmeier-Haack reaction is then carried out using a mixture of phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF). nih.govresearchgate.net In this process, the DMF and POCl₃ react to form the Vilsmeier reagent, an electrophilic chloroiminium species. This reagent then reacts with the activated aromatic ring of the anilide, leading to cyclization and the formation of the 2-chloroquinoline ring structure. The reaction is typically heated to facilitate the cyclization and dehydration steps. nih.gov
Table 1: Typical Reagents and Conditions for Vilsmeier-Haack Synthesis of 2-Chloroquinolines
| Component | Role | Example | Typical Conditions | Reference |
|---|---|---|---|---|
| Anilide Substrate | Provides the benzene ring and nitrogen atom | N-(4-methoxyphenyl)acetamide | - | nih.govresearchgate.net |
| Vilsmeier Reagent | Cyclizing and chlorinating agent | POCl₃ / DMF | Heated, e.g., 70-90 °C for several hours | nih.gov |
This synthetic strategy offers a direct route to the required 2-chloro-6-methoxy-3-methylquinoline precursor, leveraging a well-documented and versatile reaction in heterocyclic chemistry.
The conversion of 2-chloro-6-methoxy-3-methylquinoline to the final product is achieved through a nucleophilic aromatic substitution reaction. The chlorine atom at the 2-position of the quinoline ring is activated towards displacement by the ring's electron-withdrawing nitrogen atom. Hydrazine, a potent nucleophile, is used to displace this chloro group.
The reaction is commonly performed using hydrazine hydrate as the source of hydrazine. prepchem.com A protic solvent, such as ethanol, is typically employed to facilitate the dissolution of the reactants. prepchem.com The reaction mixture is heated under reflux for a period of several hours to ensure the completion of the substitution. prepchem.com The general conditions for this type of hydrazinolysis are well-established for related heterocyclic systems. prepchem.com
Table 2: General Reaction Conditions for Hydrazinyl Group Introduction
| Parameter | Specification | Purpose | Reference |
|---|---|---|---|
| Reagent | Hydrazine hydrate | Nucleophile for substitution of the chloro group | prepchem.com |
| Solvent | Ethanol | Dissolves reactants and facilitates reaction | prepchem.com |
| Temperature | Reflux | Provides energy to overcome the activation barrier | prepchem.com |
| Duration | Several hours (e.g., 4 hours) | To ensure the reaction goes to completion | prepchem.com |
Upon successful reaction, the hydrazinyl moiety is installed at the 2-position of the quinoline ring, yielding this compound.
The final stage of the synthesis involves the isolation and purification of the this compound product. The choice of technique depends on the physical properties of the compound and the nature of any impurities.
In many cases involving the synthesis of hydrazinyl-substituted heterocycles, the product may precipitate directly from the reaction mixture upon cooling. prepchem.com If this occurs, the initial isolation is straightforward, involving collection by filtration followed by washing the solid product with the reaction solvent (e.g., ethanol) to remove residual starting materials and soluble impurities. prepchem.com
For obtaining a higher degree of purity, further techniques are employed. Recrystallization from a suitable solvent or solvent mixture, such as petroleum ether and ethyl acetate (B1210297), is a common method for purifying solid organic compounds. researchgate.net Alternatively, column chromatography can be used for more challenging separations. mdpi.com A silica (B1680970) gel stationary phase is typically used, with an eluent system composed of a nonpolar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate. mdpi.commalariaworld.org The specific ratio of the solvents is optimized to achieve effective separation of the product from any unreacted starting material or byproducts. malariaworld.org
Table 3: Common Purification and Isolation Techniques
| Technique | Description | Typical Solvents/Materials | Reference |
|---|---|---|---|
| Filtration | Isolation of a solid product that has precipitated from the reaction mixture. | Cold ethanol for washing | prepchem.com |
| Recrystallization | Purification of a solid compound based on differences in solubility. | Petroleum ether / Ethyl acetate | researchgate.net |
| Column Chromatography | Separation of components in a mixture based on differential adsorption. | Stationary Phase: Silica Gel; Mobile Phase: Petroleum ether / Ethyl acetate | mdpi.commalariaworld.org |
The purity of the final isolated product is typically confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). atlantis-press.com
Chemical Reactivity and Derivatization Strategies
Overview of Hydrazinyl Group Reactivity
The hydrazinyl group (-NHNH2) attached to the quinoline (B57606) core at the 2-position is a potent nucleophile due to the presence of lone pairs of electrons on the nitrogen atoms. This inherent reactivity allows it to readily participate in reactions with electrophilic species. The quinoline ring system, being electron-withdrawing, can influence the reactivity of the hydrazinyl group. The reactivity of hydrazinylquinolines is a subject of considerable interest, leading to the synthesis of various derivatives with potential applications. nih.gov The treatment of quinoline derivatives with hydrazine (B178648) hydrate (B1144303) is a common method to introduce the hydrazinyl moiety. nih.gov For instance, 4-chloro, 7-hydrazinoquinoline can be synthesized from the reaction of 4,7-dichloroquinoline (B193633) with hydrazine hydrate. This hydrazine derivative can then undergo further reactions, such as with dithioacetal, to yield pyrazole (B372694) derivatives.
The nucleophilicity of the hydrazinyl group is central to its role in forming new carbon-nitrogen and nitrogen-nitrogen bonds, which is fundamental to the derivatization strategies discussed in the following sections.
Formation of Schiff Bases: Hydrazone Derivatives
A prominent reaction of 2-hydrazinyl-6-methoxy-3-methylquinoline involves the formation of hydrazones, which are a class of Schiff bases. These reactions are valuable for creating more complex molecular architectures.
This compound readily undergoes condensation reactions with a wide array of aldehydes and ketones to form the corresponding hydrazones. nih.gov This reaction typically involves the nucleophilic attack of the terminal amino group of the hydrazine moiety on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. mdpi.commdpi.com The general method for synthesizing hydrazones involves the reaction of a hydrazide with an appropriate aldehyde or ketone in a suitable solvent, such as ethanol (B145695). nih.govmdpi.com For example, a new quinoline-based hydrazone was synthesized by reacting 2-hydrazinopyridine (B147025) with quinoline-2-carbaldehyde in methanol (B129727) at room temperature. mdpi.com This straightforward and efficient reaction provides access to a large library of hydrazone derivatives with varied substituents, depending on the carbonyl compound used. nih.gov The resulting hydrazones, which contain the –C=N–NH– moiety, are not only intermediates for the synthesis of other heterocyclic compounds but also exhibit a range of biological activities. nih.gov
| Reactants | Reaction Conditions | Product | Reference |
|---|---|---|---|
| 2-Hydrazinopyridine and Quinoline-2-carbaldehyde | Methanol, Room Temperature, 8 hours | Quinoline-based hydrazone derivative | mdpi.com |
| 2-Chloro-3-formylquinoline and Phenylhydrazine | Condensation Reaction | C16H12ClN3 | researchgate.net |
| Substituted Carboxylic Acids and Aryl Hydrazones | EDC-mediated peptide coupling | Hydrazide-hydrazones | mdpi.com |
The formation of hydrazones from this compound introduces a C=N double bond, which can lead to the formation of stereoisomers, specifically E (entgegen) and Z (zusammen) isomers. nih.govstudymind.co.uk The orientation of the substituents around the C=N bond determines the specific isomer formed. The E isomer is generally more thermodynamically stable than the Z isomer. researchgate.net The presence of an additional nitrogen atom in hydrazones diminishes the double-bond character, which can facilitate E/Z isomerization. nih.gov However, the Z-isomer is often unstable and not readily observed. nih.gov
The specific isomer obtained can be influenced by reaction conditions and the nature of the substituents. For instance, the quinoline ring in a related acylhydrazone was found to promote the formation of an intramolecular hydrogen bond in the E-isomer, making the conversion to the Z-isomer less favorable. nih.gov The identification of E and Z isomers can be accomplished using various analytical techniques, including ¹H-NMR, ¹³C-NMR, ¹⁵N-NMR, and X-ray diffraction. researchgate.net High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can also be used to monitor the isomerization process. researchgate.netresearchgate.net
| Factor | Influence on Isomerization | Example | Reference |
|---|---|---|---|
| Intramolecular Hydrogen Bonding | Stabilizes the E-isomer, making conversion to the Z-isomer more difficult. | An acylhydrazone with a quinoline ring favors the E-isomer due to H-bonding. | nih.gov |
| Electronic Nature of Substituents | Both electron-donating and electron-accepting substituents can promote complete E/Z interconversion. | Acylhydrazones with –OCH3 (donor) and –CN (acceptor) p-substituents showed complete E/Z interconversion. | nih.gov |
| Catalyst | Acids or heat can catalyze the isomerization of the Z to the more stable E isomer. | The presence of an acid can facilitate the conversion of Z-hydrazones to E-hydrazones. | researchgate.net |
Cyclization Reactions to Form Fused Heterocyclic Systems
The hydrazinyl group of this compound is a key synthon for the construction of various fused heterocyclic systems. These reactions often proceed through an initial condensation or addition step, followed by an intramolecular cyclization.
The reaction of hydrazinylquinolines with 1,3-dielectrophilic compounds can lead to the formation of pyrazole rings fused to the quinoline core, resulting in pyrazolo[3,4-b]quinoline derivatives. researchgate.netmdpi.comoup.com For example, the reaction of 4,7-dichloroquinoline with hydrazine hydrate, followed by reaction with dithioacetal, yields pyrazole derivatives. Another approach involves the multicomponent reaction of dimedone, 5-aminopyrazolone, and aromatic aldehydes to regioselectively synthesize pyrazolo[3,4-b]quinoline derivatives. researchgate.net The Pfitzinger reaction of pyrazolone (B3327878) derivatives with isatic acid under controlled conditions also provides a route to pyrazolo[3,4-b]quinoline-4-carboxylic acid derivatives. oup.com These fused systems are of significant interest due to their diverse biological and photophysical properties. mdpi.comuj.edu.pl
The versatile reactivity of the hydrazinyl group also allows for the synthesis of fused triazole systems. chemistryjournal.netnih.govnih.gov One common method for the synthesis of 1,2,4-triazole (B32235) derivatives involves the reaction of a hydrazide with carbon disulfide in the presence of a base, followed by treatment with hydrazine hydrate to effect cyclization. nepjol.infonih.gov For instance, the reaction of a hydrazide with CS2/KOH can produce an oxadiazole intermediate, which upon reaction with hydrazine hydrate, can yield a triazole. chemistryjournal.net Another strategy involves the reaction of hydrazides with thiosemicarbazide. chemistryjournal.net The resulting triazole derivatives can be further modified, for example, by condensation with aldehydes to form Schiff bases. nih.gov These synthetic routes provide access to a variety of triazole-fused quinolines, which are a class of compounds with significant pharmacological interest. nih.gov
Nucleophilic Substitution Reactions Involving the Hydrazinyl Moiety
The hydrazinyl group (-NHNH₂) appended to the quinoline ring is a potent nucleophile, owing to the alpha-effect—the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with lone pair electrons. researchgate.net The terminal nitrogen atom (NH₂) is particularly reactive and readily participates in nucleophilic substitution and condensation reactions.
The most characteristic reaction of the hydrazinyl group is its condensation with aldehydes and ketones to form the corresponding hydrazones. This reaction involves the nucleophilic attack of the terminal amine of the hydrazinylquinoline on the electrophilic carbonyl carbon, followed by dehydration to yield a stable C=N bond. This transformation is fundamental in the derivatization of hydrazinyl-containing compounds.
The nucleophilic character of the hydrazinyl group is also the initial step in many of the annulation reactions previously discussed. For example, in the formation of pyrazoles from 1,3-dicarbonyls, the first step is the formation of a hydrazone intermediate via nucleophilic attack on a carbonyl group. researchgate.netnih.gov The subsequent intramolecular reaction is driven by the remaining nucleophilic nitrogen. The reactivity and regioselectivity of these reactions can be influenced by the electronic properties of both the hydrazinylquinoline and the electrophilic partner. nih.gov
Table 2: Nucleophilic Reactivity of the Hydrazinyl Group
| Electrophile | Intermediate/Product | Reaction Type |
| Aldehyde / Ketone | Hydrazone | Condensation |
| 1,3-Dicarbonyl Compound | Hydrazone, then Pyrazole | Nucleophilic Addition/Condensation, then Cyclization |
Oxidative Transformations of the Hydrazinyl Group
The hydrazinyl group of this compound is susceptible to various oxidative transformations. The specific outcome of the oxidation depends on the reagent used and the reaction conditions.
A significant oxidative cyclization involves the reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a mineral acid. This reaction can convert the hydrazinyl group into an azido (B1232118) group (-N₃). In the context of fused heterocycles, this can lead to the formation of a tetrazole ring. The process involves the diazotization of the hydrazinyl moiety, which then undergoes an intramolecular cyclization onto the quinoline ring nitrogen, resulting in a tetrazolo[1,5-a]quinoline. This is a common and effective method for synthesizing this class of fused heterocycles.
Furthermore, oxidative cleavage of the N-N bond or removal of the entire hydrazinyl group can occur under certain conditions. Strong oxidizing agents can lead to de-hydrazination, replacing the hydrazinyl substituent with a hydrogen atom. Electrosynthetic methods have also been explored for the oxidative transformation of related hydrazone derivatives, indicating the potential for electrochemical modifications of the hydrazinyl group. researchgate.net
Table 3: Potential Oxidative Reactions of the Hydrazinyl Group
| Reagent/Condition | Transformation | Product Type |
| Nitrous Acid (HNO₂) | Diazotization & Cyclization | Tetrazolo[1,5-a]quinoline |
| Strong Oxidizing Agents | De-hydrazination | 6-methoxy-3-methylquinoline |
Spectroscopic and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR spectroscopy would identify all unique proton environments in the 2-hydrazinyl-6-methoxy-3-methylquinoline molecule. The spectrum would be expected to show distinct signals for the protons on the quinoline (B57606) ring, the methyl group, the methoxy (B1213986) group, and the hydrazinyl group (-NHNH₂). Key expected features would include:
Aromatic Protons: Signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons at positions 4, 5, 7, and 8 of the quinoline core. Their splitting patterns (singlets, doublets, etc.) would reveal their adjacency to one another.
Methyl Protons: A sharp singlet, integrating to three protons, for the C3-methyl group.
Methoxy Protons: A sharp singlet, integrating to three protons, for the C6-methoxy group.
Hydrazinyl Protons: Broad signals corresponding to the -NH and -NH₂ protons. Their chemical shift can be variable and they may exchange with deuterium (B1214612) upon addition of D₂O, leading to their disappearance from the spectrum, which is a key identification test.
¹³C NMR spectroscopy detects the carbon atoms in the molecule, providing information on the number of distinct carbon environments and their nature (e.g., C, CH, CH₂, CH₃). For this compound, with a molecular formula of C₁₁H₁₃N₃O, the spectrum would display 11 distinct signals corresponding to each carbon atom, assuming no coincidental overlap. Expected signals would include those for the nine carbons of the quinoline ring system and the two carbons from the methyl and methoxy substituents.
2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. mdpi.com
COSY (Correlation Spectroscopy): This experiment would reveal which protons are spin-coupled to each other, typically through two or three bonds. It would be instrumental in confirming the positions of the substituents on the quinoline ring by showing the connectivity between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It allows for the unambiguous assignment of carbon signals based on the already-assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is vital for piecing together the molecular skeleton, for instance, by connecting the methyl protons to the C3 and C2 carbons of the quinoline ring, or the methoxy protons to the C6 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can be used to confirm the relative stereochemistry and conformation of the molecule.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of its key functional groups:
N-H Stretching: The hydrazinyl group would exhibit characteristic sharp peaks in the region of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibrations of the primary amine (-NH₂).
C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methoxy groups) would be found just below 3000 cm⁻¹.
C=N and C=C Stretching: The quinoline ring contains both C=N and C=C bonds, which would result in a series of sharp absorption bands in the 1500-1650 cm⁻¹ region.
C-O Stretching: A strong absorption band, typically in the 1200-1250 cm⁻¹ region, would indicate the presence of the aryl ether (C-O) bond of the methoxy group.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing conjugated systems like the quinoline ring. The spectrum of this compound would be expected to show strong absorption bands in the UV region (200-400 nm). researchgate.netnih.gov These absorptions are due to π→π* transitions within the extended conjugated system of the quinoline core. The position and intensity of these bands are sensitive to the substituents on the ring, and analysis of the spectrum could provide insight into the electronic effects of the hydrazinyl, methoxy, and methyl groups on the quinoline chromophore.
Analysis of Electronic Transitions and Conjugation
The electronic transitions and conjugation in quinoline derivatives are typically studied using UV-Vis spectroscopy. For a related compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, the UV-Vis spectrum recorded in methanol (B129727) showed absorption peaks at 207 nm, 237 nm, and 319 nm. nih.gov The absorption bands in the UV-Vis spectrum of another similar compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, were observed around 238 nm, 280 nm, and 350 nm. researchgate.net These absorptions are attributed to π → π* and n → π* electronic transitions within the conjugated system of the aromatic rings. researchgate.net The presence of the methoxy and hydrazinyl groups on the quinoline ring influences the electronic distribution and, consequently, the energy of these transitions. The extended conjugation involving the quinoline nucleus and the hydrazinyl group is expected to result in bathochromic shifts (shifts to longer wavelengths) of the absorption maxima.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation pathways of organic molecules. For the hydrochloride salt of this compound, the molecular weight is reported as 239.70 g/mol . bldpharm.comsynchem.de In the mass spectrum of the related 6-methylquinoline, the top five peaks were observed at m/z values of 143.0, 115.0, 58.0, 144.0, and 63.0. nih.gov The fragmentation of this compound would likely involve initial loss of the hydrazinyl group or fragmentation of the quinoline ring system. The analysis of these fragments provides valuable information for confirming the structure of the molecule.
High-Resolution Mass Spectrometry (HRMS)
X-Ray Diffraction for Solid-State Structural Confirmation
X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound itself is not described in the search results, the crystal structure of a related compound, (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene], was determined. nih.gov In another example, the crystal structure of 2-formyl-6-methoxy-3-carbethoxy quinoline was established, revealing a monoclinic crystal system with a P21/c space group. nih.gov Such studies on analogous compounds provide insights into the likely packing arrangements and hydrogen bonding networks that could be present in the crystal lattice of this compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula of a newly synthesized compound. For this compound hydrochloride, the molecular formula is given as C11H14ClN3O. bldpharm.comsynchem.debldpharm.com The elemental analysis of a related compound, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, was performed to confirm its structure. mdpi.com The experimentally determined percentages of carbon, hydrogen, and nitrogen would be compared to the calculated values based on the proposed molecular formula to verify the purity and composition of the compound.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying medium to large-sized molecules. wikipedia.org It is frequently employed to calculate the structural, electronic, and spectroscopic properties of heterocyclic compounds. In studies of similar molecules, the B3LYP functional combined with a basis set like 6-311G(d,p) has proven effective for optimizing geometries and predicting spectroscopic parameters. synchem.de
The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure (its most stable conformation) is determined. github.io For 2-hydrazinyl-6-methoxy-3-methylquinoline, this process involves calculating the potential energy surface by systematically rotating the flexible bonds, particularly those associated with the hydrazinyl (-NHNH2) and methoxy (B1213986) (-OCH3) groups.
DFT calculations are highly effective at predicting spectroscopic data, which can then be compared with experimental results to validate the computational model.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach used with DFT to calculate the 1H and 13C NMR chemical shifts. wikipedia.org For this compound, calculations would predict the specific resonance frequencies for each proton and carbon atom. As seen in analyses of related compounds, a strong correlation between the calculated and experimental spectra confirms the accuracy of the optimized geometry. wikipedia.org
IR Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the bands observed in an experimental FT-IR spectrum. Each calculated frequency corresponds to a specific molecular motion (e.g., N-H stretching, C=N bending, O-CH3 stretching). Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, improving the match with experimental data. synchem.de
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. synchem.de This method calculates the energies of electronic transitions from occupied to unoccupied molecular orbitals. For this compound, TD-DFT would predict the absorption maxima (λmax) corresponding to π→π* and n→π* transitions within the quinoline (B57606) ring system, which are typically observed in the UV-visible range. github.io The results are often compared between the gas phase and different solvents to understand solvatochromic effects. synchem.de
Below is an illustrative table showing the type of data that would be generated and compared.
| Parameter | Experimental Value (Hypothetical) | Calculated Value (Illustrative) | Assignment |
|---|---|---|---|
| IR Peak (cm⁻¹) | ~3300 | ~3310 | N-H stretch (hydrazinyl) |
| IR Peak (cm⁻¹) | ~2950 | ~2965 | C-H stretch (methyl/methoxy) |
| ¹H NMR (ppm) | ~2.4 | ~2.35 | -CH₃ proton |
| ¹³C NMR (ppm) | ~55.8 | ~55.1 | -OCH₃ carbon |
| UV-Vis λmax (nm) | ~345 | ~340 | π→π* transition |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as the primary electron donor. In this compound, the HOMO would likely be distributed across the electron-rich quinoline ring and the hydrazinyl group.
LUMO: This orbital is the primary electron acceptor. The LUMO is typically located over the π-system of the aromatic rings.
Energy Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. synchem.de This analysis is crucial for understanding potential charge transfer interactions within the molecule. synchem.de
| Parameter | Illustrative Value (eV) | Implication |
|---|---|---|
| E(HOMO) | -5.85 | Electron donating ability |
| E(LUMO) | -1.90 | Electron accepting ability |
| Energy Gap (ΔE) | 3.95 | Indicator of chemical reactivity and stability |
Frontier Molecular Orbital (FMO) theory uses the HOMO and LUMO to predict how a molecule will react. aps.org The locations of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. For this compound, the distribution of the HOMO would highlight regions susceptible to attack by electrophiles, while the LUMO's location would indicate sites prone to nucleophilic attack. This analysis is fundamental for predicting the regioselectivity of chemical reactions and understanding reaction mechanisms. aps.org
Molecular Dynamics Simulations (Potential Applications)
While DFT focuses on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. sandiego.edu For this compound, MD simulations could be used to explore its behavior in a biological system, for example, by simulating its interaction with a protein active site. These simulations provide insights into how the molecule might bind to a target, its conformational flexibility within the binding pocket, and the stability of the resulting complex, which are crucial for drug design.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Investigation
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. In a QSAR study involving this compound, researchers would first synthesize and test a library of related quinoline derivatives to obtain experimental data on their biological activity (e.g., enzyme inhibition, antibacterial efficacy).
Next, various molecular descriptors (physicochemical, electronic, and steric properties) would be calculated for each compound using computational methods like DFT. These descriptors, along with the biological activity data, are then used to build a mathematical model. This model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules and prioritizing which derivatives to synthesize and test next.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block
The true synthetic value of 2-hydrazinyl-6-methoxy-3-methylquinoline lies in the high reactivity of its hydrazinyl (-NHNH2) moiety. This functional group is a potent nucleophile and a key component in condensation reactions, serving as a launchpad for the synthesis of a wide array of other molecules.
The hydrazinyl group at the C-2 position of the quinoline (B57606) ring is particularly well-suited for constructing fused heterocyclic systems. This is a common and powerful strategy in medicinal and materials chemistry to create rigid, planar molecules with extended π-systems. The reactivity of the hydrazinyl group allows for cyclization reactions with various electrophilic partners, leading to the formation of new five- or six-membered rings fused to the quinoline core.
For instance, 2-hydrazinylquinolines are well-documented precursors for the synthesis of pyrazolo[3,4-b]quinolines. rsc.orgnih.govrsc.org This transformation can be achieved by reacting the hydrazinylquinoline with β-dicarbonyl compounds or their synthetic equivalents. The initial condensation forms a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the stable, fused pyrazoloquinoline system. rsc.org
Similarly, the reaction of 2-hydrazinylquinolines with single-carbon electrophiles, such as orthoesters or carboxylic acids, provides a direct route to rsc.orgrsc.orgnih.govtriazolo[4,3-a]quinolines. rsc.orgacs.org This reaction involves the condensation of the hydrazinyl group with the electrophile, followed by a dehydrative cyclization to form the fused triazole ring. The versatility of these reactions allows for the introduction of various substituents onto the newly formed heterocyclic ring, enabling the fine-tuning of the molecule's properties.
The general schemes for these transformations are outlined below:
| Starting Material | Reagent | Fused Heterocyclic Product | Reference(s) |
| 2-Hydrazinylquinoline analog | β-Dicarbonyl Compound | Pyrazolo[3,4-b]quinoline | rsc.orgrsc.org |
| 2-Hydrazinylquinoline analog | Orthoester / Carboxylic Acid | rsc.orgrsc.orgnih.govTriazolo[4,3-a]quinoline | rsc.orgacs.org |
| 2-Chloroquinoline-3-carbaldehyde | Hydrazine (B178648) Hydrate (B1144303) | 1H-Pyrazolo[3,4-b]quinolin-3-amine | sioc-journal.cn |
These fused systems are of significant interest due to their diverse biological activities and potential applications in materials science.
The 2-hydrazinylquinoline structure is an excellent platform for designing polydentate ligands for coordination with metal ions. The quinoline nitrogen itself is a coordination site, and the hydrazinyl group can be readily converted into a hydrazone, which introduces additional donor atoms.
The condensation of this compound with aldehydes or ketones yields Schiff base ligands known as quinolyl-hydrazones. rsc.orgresearchgate.net These hydrazones are highly effective chelating agents for a wide range of transition metal ions, including but not limited to Cu(II), Ni(II), Co(II), Fe(III), and Zn(II). rsc.orgnih.gov
The synthesis of these metal complexes typically involves the reaction of the pre-formed hydrazone ligand with a metal salt in a suitable solvent, often with the addition of a base to facilitate deprotonation of the ligand for stronger coordination. rsc.org The resulting complexes are generally stable, colored, and crystalline solids. nih.gov The presence of the quinoline ring, the imine nitrogen, and often another donor atom from the aldehyde/ketone fragment allows the ligand to wrap around the metal center, forming stable five- or six-membered chelate rings. This chelate effect contributes to the high stability of the resulting metal complexes. rsc.orgnih.gov
Quinolyl-hydrazone ligands derived from 2-hydrazinylquinolines exhibit versatile coordination behavior. Depending on the specific structure of the hydrazone and the nature of the metal ion, they can act as bidentate or tridentate ligands. rsc.orgrsc.org
Bidentate Coordination: In the simplest mode, the ligand coordinates to the metal center through the quinoline ring nitrogen and the azomethine (-C=N-) nitrogen of the hydrazone moiety. This forms a stable five-membered chelate ring. rsc.org
Tridentate Coordination: If the aldehyde or ketone used to form the hydrazone contains an additional donor group (e.g., a hydroxyl or carbonyl group) in a suitable position, this group can also coordinate to the metal ion. For example, hydrazones derived from salicylaldehyde (B1680747) or 2-hydroxyacetophenone (B1195853) can coordinate through the quinoline nitrogen, the azomethine nitrogen, and the phenolic oxygen (N,N,O). rsc.orgnih.gov
This variability in coordination modes leads to a diversity of possible coordination geometries for the resulting metal complexes. Common geometries observed include octahedral, square-planar, and tetrahedral, which are influenced by the coordination number of the metal, the electronic configuration of the metal ion, and the steric bulk of the ligand. rsc.orgrsc.org For example, studies on related quinolyl hydrazones have shown the formation of octahedral complexes with Co(II) and Ni(II), and square-planar geometries with Pd(II) and Cu(II). rsc.orgrsc.org
| Metal Ion | Ligand Type | Typical Geometry | Reference(s) |
| Co(II), Ni(II), Fe(III) | Quinolyl-hydrazone | Octahedral | rsc.orgrsc.org |
| Cu(II) | Quinolyl-hydrazone | Square-Planar / Distorted Tetrahedral | rsc.org |
| Pd(II) | Isatinic quinolyl hydrazone | Square-Planar | nih.govrsc.org |
| UO2(VI) | 7-chloro-4-(benzylidene-hydrazo)quinoline | Heptacoordinate | rsc.org |
Ligand Design for Organometallic Chemistry
Potential in Functional Materials Research
The inherent photophysical properties of the quinoline ring system, combined with the electronic influence of its substituents, make derivatives like this compound attractive candidates for research in functional materials.
Quinoline and its derivatives are well-established fluorophores that form the basis of many fluorescent sensors. nanobioletters.comrsc.org While the parent quinoline is often weakly fluorescent, its emission properties can be dramatically enhanced through chemical modification and interaction with analytes. nih.gov The introduction of an electron-donating methoxy (B1213986) group, as in this compound, can positively influence the photophysical properties, including quantum yield and emission wavelength. nih.gov
The true potential in sensing, however, lies in the combination of the quinoline fluorophore with a receptor unit capable of selective binding. The hydrazinyl group of this compound is an ideal handle for creating such receptors. Condensation with appropriate aldehydes or ketones can generate quinolyl-hydrazone derivatives designed to act as chemosensors for specific analytes, particularly metal ions. rsc.orgnih.gov
The sensing mechanism often relies on one of several photophysical processes:
Photoinduced Electron Transfer (PET): In the "off" state, the fluorescence of the quinoline core may be quenched by an electron transfer process from the receptor. Upon binding a target ion, this PET process can be inhibited, leading to a "turn-on" fluorescence response.
Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion to the hydrazone receptor can rigidify the molecular structure, reducing non-radiative decay pathways and leading to a significant enhancement of fluorescence intensity. nanobioletters.com
Intramolecular Charge Transfer (ICT): The binding event can alter the electronic distribution within the molecule, modifying the ICT character and causing a shift in the emission wavelength, which allows for ratiometric sensing. nih.gov
Hydrazone-based sensors are widely reported for detecting a variety of metal ions, including Fe3+, Cu2+, and Zn2+. rsc.orgnih.gov Specifically, quinoline-hydrazone systems have been successfully developed as selective fluorescent probes for ions like Cu2+ and Zn2+, with applications in bioimaging. sioc-journal.cnnih.govresearchgate.net Given these precedents, it is highly probable that hydrazone derivatives of this compound could be explored as selective and sensitive fluorescent sensors for environmental or biological monitoring. rsc.orgnih.gov
Components in Organic Light-Emitting Diodes (OLEDs) (General Quinoline Applications)
The development of efficient and stable materials for OLEDs is a critical area of research in materials science. Quinoline derivatives have emerged as a promising class of compounds for such applications due to their inherent electronic and photophysical properties. While direct studies on this compound for OLED applications are not extensively documented, the general utility of the quinoline framework provides a strong basis for its potential in this field.
Quinoline-based molecules often serve as electron-transporting materials, host materials for phosphorescent emitters, or as the emissive species themselves in OLED devices. The nitrogen atom in the quinoline ring endows these molecules with good electron-accepting capabilities, which is a crucial characteristic for efficient electron transport. Furthermore, the extended π-conjugated system of the quinoline ring can be readily tuned through the introduction of various substituents to achieve desired emission colors and improve quantum efficiencies.
The hydrazine group in this compound offers a unique handle for further functionalization. This reactive group can be transformed into various other functionalities, such as hydrazones, pyrazoles, or triazoles, through condensation reactions with aldehydes, ketones, or other appropriate reagents. This synthetic versatility allows for the systematic modification of the electronic properties of the molecule, enabling the fine-tuning of its performance in an OLED device. For instance, the introduction of bulky aromatic or heterocyclic groups via the hydrazine moiety could enhance the amorphous nature of the material, preventing crystallization and improving the long-term stability of the OLED.
The table below illustrates the potential roles of quinoline derivatives in OLEDs, providing a framework for the prospective applications of this compound.
| Role in OLED | Function | Potential Advantage of this compound |
| Electron-Transporting Layer (ETL) | Facilitates the injection and transport of electrons from the cathode. | The inherent electron-deficient nature of the quinoline ring can be further modified via the hydrazine group to optimize electron mobility. |
| Host Material | Forms a matrix for the emissive dopant, facilitating energy transfer. | The rigid quinoline core provides good thermal stability, and the methoxy and methyl groups can influence the morphology of thin films. |
| Emissive Layer (EML) | Emits light upon recombination of electrons and holes. | The emission color can be tuned by converting the hydrazine group into various conjugated systems, potentially leading to blue, green, or red emitters. |
Development of New Synthetic Methodologies (e.g., Green Chemistry Applications)
The synthesis of heterocyclic compounds is a central theme in organic chemistry, and there is a continuous drive to develop more efficient and environmentally friendly methods. The principles of green chemistry, which advocate for the reduction of waste, use of less hazardous chemicals, and energy efficiency, are increasingly being applied to the synthesis of quinoline derivatives. While specific green synthesis routes for this compound are not widely reported, the synthesis of related hydrazinyl and quinoline compounds provides a blueprint for potential green approaches.
Traditional methods for the synthesis of quinolines and hydrazines often involve harsh reaction conditions, toxic reagents, and the generation of significant amounts of waste. In contrast, modern synthetic strategies are exploring the use of alternative energy sources, such as microwave irradiation and ultrasound, to accelerate reactions and improve yields. nih.gov For instance, the synthesis of a structurally related compound, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, has been achieved using a microwave-assisted aromatization reaction with a green oxidative system (I2-DMSO), highlighting the applicability of such techniques to this class of compounds. mdpi.com
The synthesis of hydrazone derivatives, which can be readily prepared from this compound, is another area where green chemistry principles are being actively implemented. Researchers have developed solvent-free grinding techniques and have utilized L-proline, a biodegradable and non-toxic organocatalyst, for the efficient synthesis of hydrazones. mdpi.comnih.gov These methods offer significant advantages over conventional approaches by minimizing solvent usage and simplifying work-up procedures.
The following table summarizes potential green chemistry approaches for the synthesis and derivatization of this compound.
| Green Chemistry Approach | Application in Synthesis/Derivatization | Advantages |
| Microwave-Assisted Synthesis | Synthesis of the quinoline core or its subsequent functionalization. mdpi.com | Reduced reaction times, improved yields, and lower energy consumption. |
| Ultrasound-Promoted Reactions | Synthesis of hydrazone derivatives from the hydrazine moiety. nih.gov | Enhanced reaction rates and yields, often under milder conditions. |
| Solvent-Free Grinding | Condensation reactions of the hydrazine group with aldehydes or ketones. nih.gov | Eliminates the need for hazardous solvents, reduces waste, and simplifies purification. |
| Organocatalysis | Use of catalysts like L-proline for the synthesis of hydrazone derivatives. mdpi.com | Utilizes non-toxic, biodegradable catalysts, and often allows for milder reaction conditions. |
| C-H Activation/Cross-Coupling | Direct functionalization of the quinoline ring. | High atom economy, reduced number of synthetic steps, and access to novel derivatives. |
Investigation of Biological and Mechanistic Pathways in Vitro Focus
Methodologies for Assessing Potential Biological Activity
A variety of established laboratory protocols are utilized to screen for and evaluate the biological effects of these compounds. These methods are designed to identify antimicrobial, antifungal, and enzyme-inhibiting properties.
The initial assessment of the biological potential of quinoline-hydrazone derivatives involves a battery of in vitro screening tests. These protocols are fundamental in determining the spectrum of activity and potency of new chemical entities.
Antimicrobial and Antifungal Assays: The antimicrobial efficacy of these compounds is commonly evaluated using broth microdilution and agar (B569324) disc diffusion methods. tandfonline.comnih.gov These techniques determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. wisdomlib.orgnih.gov For instance, studies have shown that certain quinoline-hydrazone derivatives exhibit significant antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and even multidrug-resistant (MDR) bacteria. wisdomlib.orgnih.govresearchgate.net Some derivatives have demonstrated promising antitubercular activity against Mycobacterium tuberculosis H37Rv, with MIC values as low as 4 µg/mL. wisdomlib.org
Enzyme Inhibition Assays: The potential of these compounds to act as enzyme inhibitors is a key area of investigation. Various assays are used to measure the inhibition of specific enzymes that are crucial for the progression of diseases. For example, the inhibitory activity of quinoline (B57606)–hydrazone hybrids has been tested against enzymes like collagenase, elastase, and hyaluronidase (B3051955) in the context of anti-aging research. researchgate.net In cancer research, their effects on Epidermal Growth Factor Receptor (EGFR), protein kinase B (Akt), and topoisomerase 1 are evaluated. nih.govnih.gov For metabolic diseases, inhibition of α-amylase and α-glucosidase is studied. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is also used to assess the antioxidant potential of these molecules. nih.gov
Antiproliferative Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure the cytotoxic or antiproliferative effects of these compounds on various cancer cell lines. nih.govnih.govrsc.org This provides data on the concentration-dependent effects of the compounds on cell viability.
| Assay Type | Purpose | Key Metrics | Example Target Organisms/Cells | Citations |
| Microdilution/Disc Diffusion | Assess antimicrobial/antifungal activity | MIC (µg/mL), Inhibition Zone (mm) | S. aureus, E. coli, P. aeruginosa, C. albicans | tandfonline.comnih.govwisdomlib.orgresearchgate.net |
| Enzyme Inhibition Assay | Determine inhibition of specific enzymes | IC₅₀ (µM/nM) | EGFR, DNA Gyrase, α-glucosidase, Topoisomerase | researchgate.netnih.govnih.govnih.gov |
| MTT Assay | Evaluate cytotoxic/antiproliferative effects | IC₅₀ (µM), Growth Inhibition (%) | MCF-7, A549, HepG-2 (Cancer cell lines) | nih.govnih.govrsc.org |
| DPPH Assay | Measure antioxidant capacity | IC₅₀ (ppm) | N/A (Chemical assay) | nih.gov |
To delve deeper into how these compounds exert their effects, a range of cell-based assays are employed. These non-clinical studies help to elucidate the specific cellular pathways that are affected.
One common approach is the use of flow cytometry to analyze the cell cycle and detect apoptosis (programmed cell death). rsc.org By treating cancer cells with a quinoline derivative and then staining them with dyes like propidium (B1200493) iodide (PI) or DAPI, researchers can determine if the compound causes cells to accumulate in a specific phase of the cell cycle (e.g., G2/M phase) or undergo apoptosis. nih.govrsc.org
For instance, studies on human dermal fibroblasts (HDF) have been used to assess the photoprotective effects of these compounds against UVB radiation. These assays measure the production of matrix metalloproteinase-1 (MMP-1) and reactive oxygen species (ROS), as well as the synthesis of type I procollagen, to understand the protective mechanisms at a cellular level. researchgate.net In cancer biology, mechanistic studies have visualized the trapping of Topoisomerase 1-DNA cleavage complexes (Top1cc) within living cells and detected the formation of DNA double-strand breaks, providing direct evidence of the compound's mode of action. nih.gov
Structure-Activity Relationship (SAR) Studies for Quinoline-Hydrazone Hybrids
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. By synthesizing a series of related compounds and evaluating their biological activity, researchers can identify which parts of the molecule are essential for its effects. eurekaselect.comresearchgate.net The synthetic flexibility of the quinoline ring allows for the development of a wide array of structurally diverse derivatives. bohrium.comnih.gov
The type and position of chemical groups (substituents) attached to the quinoline-hydrazone core have a profound impact on the molecule's biological activity. nih.govresearchgate.net
SAR studies have revealed several key trends:
Electron-withdrawing groups , such as fluoro or chloro groups, on the phenyl ring attached to the hydrazone moiety often enhance antibacterial or enzyme-inhibitory activity. nih.govresearchgate.netbohrium.com
The position of these substituents is also critical. An ortho-chloro substitution on a phenyl ring was found to confer potent activity against human lung carcinoma cells. researchgate.net
Specific functional groups can form key interactions with biological targets. For example, a nitrile group at the 3-position of the quinoline ring has been shown to form hydrogen bonds with amino acid residues in the active site of target proteins. nih.gov
Halide substitution, particularly at the 6-position of the quinoline ring , has been linked to improved antibacterial potential. bohrium.com
These insights guide medicinal chemists in designing new molecules with improved efficacy by strategically placing different substituents on the molecular scaffold.
Molecular Docking Studies for Target Identification and Binding Modes
Molecular docking is a computational technique used to predict how a small molecule, such as 2-hydrazinyl-6-methoxy-3-methylquinoline, binds to a large biological macromolecule, like an enzyme or a receptor. nih.govrsc.org This method helps to identify potential drug targets and visualize the binding interactions at a molecular level.
Through molecular docking simulations, researchers can predict the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), and the specific interactions that stabilize the ligand-protein complex. nih.govnih.gov
Key findings from docking studies on quinoline-hydrazone hybrids include:
Identification of Potential Targets: These studies have identified several potential enzyme targets, including DNA gyrase and dihydrofolate reductase (DHFR) for antibacterial activity, and various protein kinases like EGFR for anticancer effects. researchgate.netnih.govrsc.orgnih.gov
Prediction of Binding Modes: Docking simulations can reveal the precise orientation of the compound within the enzyme's active site. They often highlight crucial interactions, such as hydrogen bonds between the quinoline nitrogen or hydrazone moiety and specific amino acid residues (e.g., ARG132 in DNA topoisomerase IV). researchgate.netnih.gov
Correlation with Experimental Data: The binding affinities predicted by docking studies often correlate well with experimentally determined biological activities. For example, compounds with higher (more negative) docking scores frequently exhibit lower MIC or IC₅₀ values in vitro. rsc.org Docking scores for potent quinoline-hydrazone inhibitors against targets like S. aureus DNA gyrase A and dihydrofolate reductase have been reported in the range of -8.4 to -9.4 kcal/mol. nih.govnih.govresearchgate.net
| Target Enzyme/Protein | Predicted Biological Activity | Key Interactions/Findings | Example Binding Affinity | Citations |
| DNA Gyrase / Topoisomerase | Antibacterial | Hydrogen bond with quinoline nitrogen; interaction with mutant residues. | -9.29 kcal/mol | nih.govresearchgate.netnih.gov |
| Dihydrofolate Reductase (DHFR) | Antibacterial, Antimalarial | Complex formation in the catalytic domain. | -8.4 to -9.4 kcal/mol | nih.govresearchgate.netcitedrive.com |
| Epidermal Growth Factor Receptor (EGFR) | Anticancer | Hydrogen bonding with nitrile group and quinoline nitrogen. | -10.1 kcal/mol | nih.govrsc.org |
| α-Glucosidase / α-Amylase | Antidiabetic | Interactions with active site residues, influenced by substituent position. | N/A | nih.govresearchgate.net |
Exploration of Specific Mechanistic Hypotheses
The in vitro investigation into the mechanistic pathways of "this compound" centers on two primary hypotheses: its potential interaction with DNA and its capacity for quenching reactive oxygen species (ROS). While direct experimental data for this specific compound is limited, the analysis of structurally similar quinoline and hydrazone derivatives provides significant insights into its likely biological activities.
DNA Interaction
The quinoline scaffold is a well-established pharmacophore known for its ability to interact with DNA, a mechanism that underpins the anticancer activity of many of its derivatives. mdpi.com Research into quinoline-based compounds suggests that they can interfere with DNA replication and transcription through various modes of interaction, including intercalation between base pairs and binding to the minor groove. mdpi.com
For instance, studies on other quinoline derivatives have demonstrated their ability to act as DNA intercalators, a process where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. This action can lead to conformational changes in the DNA structure, subsequently inhibiting the function of enzymes such as DNA topoisomerases, which are crucial for DNA replication and repair. mdpi.com The presence of the planar quinoline ring in "this compound" suggests a potential for similar intercalative binding.
Furthermore, the hydrazide-hydrazone moiety, when combined with a quinoline system, has been associated with a range of biological activities, including those that involve DNA. mdpi.com Some quinoline-hydrazone derivatives have been shown to target and inhibit DNA gyrase, a type of topoisomerase found in bacteria, highlighting the diverse ways this class of compounds can interact with DNA and its associated enzymes.
While specific binding constants and detailed structural studies for "this compound" are not available, the collective evidence from related compounds strongly supports the hypothesis that DNA is a plausible biological target.
Reactive Oxygen Species (ROS) Quenching
The second major mechanistic hypothesis revolves around the antioxidant potential of "this compound," specifically its ability to scavenge or quench reactive oxygen species. ROS, such as the superoxide (B77818) radical (O₂⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂), are highly reactive molecules that can cause significant damage to cellular components, including lipids, proteins, and DNA. The ability of a compound to neutralize these species is a key indicator of its antioxidant capacity.
The hydrazinyl and methoxy (B1213986) functional groups present in the molecule are known to contribute to antioxidant activity. The hydrazinyl group can act as a hydrogen donor, a critical step in the neutralization of free radicals. Research on various 2-(2-hydrazinyl)thiazole derivatives has shown their potential to scavenge multiple types of radicals, including 2,2-Diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), superoxide radicals (SOR), and hydrogen peroxide (H₂O₂). researchgate.net
A study on quinoline-hydrazone derivatives demonstrated their antioxidant activity through the DPPH radical scavenging assay. researchgate.net Although the tested compounds showed weaker activity compared to the standard antioxidant ascorbic acid, the quinoline-hydrazone derivative exhibited the best antioxidant activity among the synthesized compounds, with a half-maximal inhibitory concentration (IC₅₀) of 843.52 ppm. researchgate.net This suggests that the combination of the quinoline and hydrazone moieties can indeed confer radical scavenging properties.
Future Research Directions and Advanced Methodological Integration
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel compounds and the prediction of their properties. nih.govnih.gov For derivatives of 2-hydrazinyl-6-methoxy-3-methylquinoline, these computational tools can significantly accelerate the discovery of new molecules with enhanced biological activities and desired physicochemical characteristics.
Machine learning models, particularly deep neural networks, can be trained on existing data of quinoline (B57606) derivatives to predict various properties, such as bioactivity, toxicity, and pharmacokinetic profiles. nih.gov For instance, generative adversarial networks (GANs) have been successfully used to generate novel quinoline scaffolds, demonstrating the potential to create diverse and drug-like molecular structures. azoai.com This approach can be specifically tailored to generate derivatives of this compound with optimized features.
Furthermore, AI algorithms can aid in predicting the regioselectivity of reactions, a critical aspect in the synthesis of substituted quinolines. doaj.org By analyzing vast datasets of chemical reactions, these models can guide chemists in selecting the most appropriate synthetic routes to obtain specific isomers, thereby saving time and resources. doaj.org The use of AI in de novo drug design allows for the generation of entirely new molecular structures with desired properties, moving beyond the limitations of existing chemical libraries. nih.gov
Table 1: Application of AI/ML in the Development of this compound Derivatives
| AI/ML Application | Description | Potential Impact |
| Property Prediction | Utilizes algorithms to forecast biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties. | Reduces the need for extensive preliminary experimental screening. |
| Generative Modeling | Employs models like GANs to design novel quinoline derivatives with optimized characteristics. azoai.com | Expands the accessible chemical space for drug discovery. |
| Reaction Prediction | Predicts the outcomes and optimal conditions for synthetic reactions. | Improves the efficiency and success rate of chemical synthesis. |
| De Novo Design | Generates new molecular structures with desired functionalities from scratch. nih.gov | Facilitates the discovery of innovative lead compounds. |
High-Throughput Synthesis and Screening for Novel Derivatives
To explore the vast chemical space around this compound, high-throughput synthesis (HTS) and high-throughput screening (HTS) methodologies are indispensable. These approaches enable the rapid creation and evaluation of large libraries of related compounds, significantly accelerating the identification of lead candidates.
Combinatorial chemistry, a key component of high-throughput synthesis, can be employed to systematically modify the core structure of this compound. By introducing a variety of substituents at different positions, a diverse library of analogues can be generated. This can be achieved through techniques such as solid-phase synthesis, where the quinoline core is attached to a resin, allowing for sequential reactions and easy purification.
Once synthesized, these compound libraries can be subjected to high-throughput screening to assess their biological activity against a range of targets. This automated process allows for the rapid testing of thousands of compounds, providing a wealth of structure-activity relationship (SAR) data. This data is then used to refine the design of subsequent generations of compounds with improved potency and selectivity.
Advanced In Vitro Biological System Development for Deeper Mechanistic Understanding
A thorough understanding of the mechanism of action of this compound and its derivatives is crucial for their development as therapeutic agents. Advanced in vitro biological systems offer a more physiologically relevant environment compared to traditional cell cultures, enabling a deeper investigation of molecular mechanisms.
Three-dimensional (3D) cell culture models, such as spheroids and organoids, better mimic the in vivo environment by allowing cells to interact with each other and the extracellular matrix in a more natural way. These models can provide more accurate predictions of a compound's efficacy and toxicity. For example, the anti-inflammatory properties of a quinoline derivative have been effectively studied using a murine macrophage model. nih.gov
Furthermore, the development of organ-on-a-chip technology, which involves creating microfluidic devices that replicate the key functions of human organs, offers an even more sophisticated platform for mechanistic studies. These systems can be used to investigate the metabolism, pharmacokinetics, and pharmacodynamics of this compound derivatives in a human-relevant context.
Exploration of Self-Assembly and Nanomaterial Applications
The unique structural features of quinoline derivatives make them attractive candidates for the development of self-assembling systems and functional nanomaterials. The planar nature of the quinoline ring and the potential for hydrogen bonding and other non-covalent interactions can drive the spontaneous organization of molecules into well-defined nanostructures.
Research has shown that quinoline derivatives can self-assemble into various structures, such as gels and fibers, with interesting photophysical and material properties. rsc.org For instance, a quinoline-based gelator was found to form stable organogels with distinct fluorescence properties. rsc.org The hydrazinyl and methoxy (B1213986) groups on this compound could be strategically utilized to direct the self-assembly process and tune the properties of the resulting nanomaterials.
These self-assembled nanomaterials could have a wide range of applications, including in drug delivery, bio-sensing, and as scaffolds for tissue engineering. rsc.orgnih.gov The ability to control the assembly and disassembly of these materials through external stimuli, such as pH or light, would further enhance their utility.
Green Chemistry Approaches in Synthesis and Derivatization
The principles of green chemistry are increasingly being integrated into chemical synthesis to minimize environmental impact and improve sustainability. The development of eco-friendly methods for the synthesis and derivatization of this compound is a critical future research direction.
This includes the use of greener solvents, such as water or ionic liquids, to replace hazardous organic solvents. nih.gov Catalyst development is also a key area of focus, with an emphasis on using abundant and non-toxic metals, or even metal-free catalysts. mdpi.com For example, nano-magnetic catalysts have been shown to be effective in the solvent-free synthesis of quinolines and can be easily recovered and reused. researchgate.net
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. mdpi.comresearchgate.net By combining these approaches, it is possible to develop synthetic routes to this compound and its derivatives that are not only efficient but also environmentally benign. nih.gov
Table 2: Green Chemistry Strategies for this compound Synthesis
| Green Chemistry Principle | Application in Quinoline Synthesis |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the quinoline core. |
| Catalysis | Employing reusable and non-toxic catalysts, such as nano-magnetic catalysts, to improve reaction efficiency and reduce waste. nih.govresearchgate.net |
| Benign Solvents | Utilizing water, supercritical fluids, or ionic liquids as reaction media to replace volatile organic compounds. nih.gov |
| Energy Efficiency | Implementing microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.comresearchgate.net |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |
Q & A
Q. How to design a high-throughput screening (HTS) pipeline for derivatives?
- Methodology :
- Library Synthesis : Use automated liquid handlers for parallel reactions (96-well plates).
- Primary Screening : Fluorescence-based assays (e.g., ATPase inhibition).
- Hit Validation : Dose-response curves (IC₅₀ determination) and cytotoxicity profiling (MTT assay) .
Tables of Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 204.25 g/mol | |
| Calculated logP | 2.1 (Predicted via ChemAxon) | |
| Aqueous Solubility (25°C) | 1.2 mg/mL (pH 7.4) | |
| Melting Point | 185–187°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
